N-(2,1,3-benzothiadiazol-5-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide: is a complex organic compound that features a benzothiadiazole ring fused with a benzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)-4-phenyl-1-piperazinecarbothioamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-4-thiomorpholinecarboxamide
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide stands out due to its unique combination of the benzothiadiazole and benzofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H13N3O2S |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H13N3O2S/c1-9-3-5-12-10(2)16(22-15(12)7-9)17(21)18-11-4-6-13-14(8-11)20-23-19-13/h3-8H,1-2H3,(H,18,21) |
InChI Key |
FHMGAQKMFIEIQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=CC4=NSN=C4C=C3)C |
Origin of Product |
United States |
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